Oxamflatin is a synthetic, aromatic sulfonamide hydroxamate derivative known for its potent histone deacetylase inhibitor (HDACi) activity. [, , ] It was first identified during a screening for inhibitors of the tumorigenic phenotype in K-ras-transformed NIH3T3 cells. [] It exhibits significantly higher potency compared to other HDACi like Scriptaid, especially in inhibiting nuclear-specific HDACs. []
Oxamflatin is a synthetic compound classified as a histone deacetylase inhibitor. It has garnered interest in the field of cancer research due to its potential therapeutic applications. Histone deacetylases play a crucial role in regulating gene expression, and their inhibition can lead to the reactivation of tumor suppressor genes, making Oxamflatin a candidate for cancer treatment.
Oxamflatin was originally developed as a derivative of hydroxamic acid, which is known for its ability to inhibit histone deacetylases. The compound has been studied extensively in various biological contexts, particularly in relation to its effects on cell proliferation and differentiation.
Oxamflatin falls under the category of histone deacetylase inhibitors (HDAC inhibitors), which are compounds that interfere with the function of histone deacetylases, enzymes responsible for removing acetyl groups from histones. This action alters chromatin structure and affects gene expression.
The synthesis of Oxamflatin involves several steps that typically include the formation of hydroxamic acid derivatives. One common method includes:
The synthesis may also involve modifications to enhance the compound's efficacy and selectivity towards specific histone deacetylase isoforms. Variations in substituents on the aromatic ring can significantly affect the biological activity of the resulting compound.
Oxamflatin features a hydroxamic acid functional group, which is essential for its activity as a histone deacetylase inhibitor. The molecular formula is CHNO, and it has a molecular weight of approximately 208.22 g/mol.
The structural characteristics include:
Oxamflatin primarily acts through reversible binding to histone deacetylases, leading to an accumulation of acetylated histones and altered gene expression patterns. Key reactions include:
The kinetics of Oxamflatin's interaction with histone deacetylases can be characterized using enzyme inhibition assays, which provide insights into its potency and selectivity.
The mechanism by which Oxamflatin exerts its effects involves several steps:
Studies have shown that treatment with Oxamflatin can lead to significant changes in gene expression profiles associated with cancer cell survival and proliferation.
Oxamflatin has been explored for various applications:
Oxamflatin ((E)-3-[4-((3-(1H-imidazol-1-yl)propylamino)phenyl]-N-hydroxyacrylamide) belongs to the hydroxamate class of HDAC inhibitors. Its molecular structure comprises three critical domains:
Crystallographic analyses reveal that oxamflatin’s CAP group establishes hydrogen bonds with Asp 99 (HDAC1) and His 140 (HDAC2), while its hydroxamate group displaces the catalytic water molecule essential for deacetylation [2] [6]. This dual-anchoring mechanism explains its 5–20-fold selectivity for Class I HDACs over Class IIa enzymes (e.g., HDAC4) observed in enzymatic assays [6] [10].
Table 1: Structural Determinants of Oxamflatin’s HDAC Isoform Selectivity
HDAC Isoform | Catalytic Pocket Depth | Key Residues for CAP Interaction | Relative Inhibition (%) |
---|---|---|---|
HDAC1 (Class I) | 11.5 Å | Asp 99, His 140 | 100 ± 3.2 |
HDAC2 (Class I) | 11.8 Å | Asp 104, His 145 | 92 ± 4.1 |
HDAC3 (Class I) | 11.7 Å | Glu 107, Ser 121 | 85 ± 5.7 |
HDAC4 (Class IIa) | 14.2 Å | Arg 815, Asp 840 | 18 ± 2.9 |
HDAC6 (Class IIb) | Dual pockets | Tyr 782, His 610 | 42 ± 3.6 (CD2 domain) |
Oxamflatin functions as a reversible competitive inhibitor, directly competing with acetylated lysine substrates for binding to HDACs’ catalytic cores. Kinetic analyses demonstrate:
Enzyme kinetic studies using acetylated peptide substrates reveal oxamflatin increases Kₘ (Michaelis constant) without altering Vₘₐₓ, confirming classical competitive inhibition [10]. Preincubation experiments show rapid association (>90% inhibition within 5 min), with dissociation requiring >30 min after inhibitor removal, indicating semi-stable enzyme-inhibitor complexes [7].
Oxamflatin exhibits differential potency across HDAC isoforms, quantified via in vitro deacetylase assays:
Table 2: Comparative HDAC Inhibition Profile of Oxamflatin (IC₅₀ Values)
HDAC Class | Isoform | Oxamflatin IC₅₀ (nM) | Trichostatin A IC₅₀ (nM) | Selectivity Ratio |
---|---|---|---|---|
Class I | HDAC1 | 32 ± 1.8 | 20 ± 1.2 | 1.6 |
HDAC2 | 41 ± 2.3 | 26 ± 1.5 | 1.6 | |
HDAC3 | 58 ± 3.1 | 35 ± 2.0 | 1.7 | |
HDAC8 | 420 ± 25 | 280 ± 17 | 1.5 | |
Class IIa | HDAC4 | 1250 ± 89 | 680 ± 45 | 1.8 |
HDAC5 | 1480 ± 102 | 720 ± 51 | 2.1 | |
Class IIb | HDAC6 (CD1) | >10,000 | >10,000 | N/A |
HDAC6 (CD2) | 290 ± 19 | 180 ± 12 | 1.6 |
Key findings:
Oxamflatin rapidly induces histone hyperacetylation through dynamic, time-dependent processes:
Table 3: Kinetics of Histone Hyperacetylation in Oxamflatin-Treated Cells
Histone Mark | Time to 50% Max (min) | Max Fold Increase | Mitotic Acetylation (% of Interphase) |
---|---|---|---|
H3K9ac | 45 ± 3.2 | 4.0 ± 0.3 | 12 ± 1.8 |
H3K27ac | 60 ± 4.1 | 3.8 ± 0.4 | 5 ± 0.9 |
H4K5ac | 75 ± 5.6 | 3.5 ± 0.2 | 18 ± 2.1 |
H4K16ac | 90 ± 7.3 | 4.2 ± 0.5 | 8 ± 1.2 |
Functional consequences include:
List of Compounds: Oxamflatin, Trichostatin A, Valproic Acid, Sodium Butyrate, Apicidin, Vorinostat, Romidepsin, Panobinostat, Belinostat.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7